molecular formula C25H29F3N4O2S B11091686 1-[4-(1-Adamantyl)piperazino]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-ethanone

1-[4-(1-Adamantyl)piperazino]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-ethanone

Cat. No.: B11091686
M. Wt: 506.6 g/mol
InChI Key: YNCQVEWSZCJPCW-UHFFFAOYSA-N
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Description

1-[4-(1-Adamantyl)piperazino]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-ethanone is a complex organic compound that features a unique combination of adamantyl, piperazine, furyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Adamantyl)piperazino]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-ethanone involves multiple steps:

    Formation of the Adamantyl-Piperazine Intermediate: This step typically involves the reaction of 1-adamantylamine with piperazine under controlled conditions to form the adamantyl-piperazine intermediate.

    Introduction of the Furyl Group: The furyl group is introduced through a nucleophilic substitution reaction, where the adamantyl-piperazine intermediate reacts with a furyl-containing reagent.

    Attachment of the Pyrimidinyl Group: The final step involves the reaction of the intermediate with a pyrimidinyl-containing reagent, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Adamantyl)piperazino]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups depending on the reagents used.

Scientific Research Applications

1-[4-(1-Adamantyl)piperazino]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(1-Adamantyl)piperazino]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound, while the piperazine and pyrimidinyl groups contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidinyl)piperazine: A compound with similar structural features but lacking the adamantyl and furyl groups.

    2-(4-Benzyl-1-piperazinyl)-1-phenylethanone: Another piperazine derivative with different substituents.

Uniqueness

1-[4-(1-Adamantyl)piperazino]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-ethanone is unique due to the presence of the adamantyl group, which imparts enhanced stability and bioavailability. The combination of furyl and pyrimidinyl groups also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H29F3N4O2S

Molecular Weight

506.6 g/mol

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C25H29F3N4O2S/c26-25(27,28)21-11-19(20-2-1-7-34-20)29-23(30-21)35-15-22(33)31-3-5-32(6-4-31)24-12-16-8-17(13-24)10-18(9-16)14-24/h1-2,7,11,16-18H,3-6,8-10,12-15H2

InChI Key

YNCQVEWSZCJPCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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